Almarl

Description

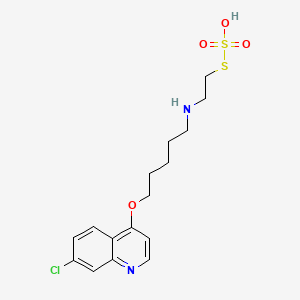

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-4-[5-(2-sulfosulfanylethylamino)pentoxy]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClN2O4S2/c17-13-4-5-14-15(12-13)19-8-6-16(14)23-10-3-1-2-7-18-9-11-24-25(20,21)22/h4-6,8,12,18H,1-3,7,9-11H2,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQHXOCXLJZGSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)OCCCCCNCCSS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40194210 | |

| Record name | Almarl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41287-43-8 | |

| Record name | Almarl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041287438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Almarl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40194210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization

Principal Synthesis Routes and Reaction Mechanisms

The primary synthetic route to Arotinolol (B125393) hydrochloride involves the reaction of a thiazole (B1198619) derivative containing an epoxide group with tert-butylamine (B42293). This reaction is a crucial nucleophilic ring-opening, leading to the formation of the core structure of Arotinolol.

The synthesis of arotinolol hydrochloride involves a nucleophilic ring-opening reaction of an epoxide intermediate with tert-butylamine. This reaction is central to the formation of the molecule's structure. The epoxide ring opening occurs at the β-carbon, resulting in the formation of the characteristic secondary amine linkage found in arotinolol.

The synthesis begins with 2-[2,3-epoxypropyl-4-(5-carbamoyl-2-thienyl)]thiazole, referred to as Intermediate I. This epoxide intermediate is a key precursor in the reaction with tert-butylamine. The reaction of Intermediate I with tert-butylamine in anhydrous ethanol (B145695) under reflux conditions facilitates the epoxide ring opening. While detailed characterization data for all intermediates were not extensively covered in the provided sources, the synthesis scheme highlights the transformation of the epoxide intermediate into the final arotinolol base before salt formation.

Nucleophilic Ring-Opening Reactions with Epoxide Intermediates

Purification Techniques and Strategies for High Purity Synthesis

Achieving high purity is crucial in the synthesis of pharmaceutical compounds like Arotinolol. Several techniques and strategies are employed throughout the synthetic process and for the final product purification.

One method for preparing high-purity Arotinolol hydrochloride involves a sequence of ammonolysis and salification steps, followed by direct formation of the hydrochloride salt. This process includes stirring and washing with absolute ethyl alcohol twice to enhance purity . Another approach for preparing the hydrochloride involves reacting a specific structural formula VI compound with N-bromosuccinimide and p-toluenesulfonic acid monohydrate in acetonitrile (B52724), followed by heating to reflux . The reaction progress is monitored using thin-layer chromatography (TLC) .

Industrial production methods for Arotinolol hydrochloride are optimized for high yield and purity to meet pharmaceutical standards pmarketresearch.com. These large-scale syntheses typically utilize the aforementioned synthetic routes pmarketresearch.com.

Purification techniques mentioned in the context of Arotinolol synthesis and related beta-blockers include recrystallization, particularly at subambient temperatures (-10–10°C) to minimize residual solvents and ensure high purity . Recrystallization from solvent mixtures like DMSO/acetone (B3395972) or acetone-toluene mixtures has been reported . After epoxide ring-opening, the crude product can be purified via recrystallization .

Other techniques involve solvent removal under reduced pressure, pH adjustment using weak bases such as Na₂CO₃ or K₂CO₃ to around pH 10, and extraction using solvent mixtures like ethyl acetate/methanol (B129727)/water for phase separation . Crystallization using ethanol or acetonitrile can be used to precipitate the product .

Technological advancements, such as continuous flow synthesis and advanced purification methods, have significantly impacted Arotinolol hydrochloride production by reducing times and enhancing yield pmarketresearch.com. Continuous flow reactors allow for real-time monitoring and adjustment of reaction conditions, minimizing waste and maximizing purity pmarketresearch.com. The use of biocatalysts in synthesis also offers a more environmentally friendly alternative pmarketresearch.com.

High purity levels (>99%) are achievable through optimized synthesis and purification techniques evitachem.com. Analytical methods such as high-performance liquid chromatography (HPLC) are used to determine purity, with reported purities ranging from 99.7% to 99.95% google.com.

Specific examples of purification steps in Arotinolol synthesis include dissolving Arotinolol in dimethyl sulfoxide (B87167) (DMSO) and adding concentrated hydrochloric acid, followed by precipitation with acetone at -10–0°C and recrystallization from DMSO/acetone . Another patent describes dissolving Arotinolol in methanol or ethanol, heating, adding activated carbon for decolorization, filtering, and then adding hydrochloric acid solution to the filtrate to obtain Arotinolol hydrochloride precipitate after stirring, filtration, and drying google.com.

Table 1 summarizes some reported purification techniques and their associated outcomes in Arotinolol synthesis.

| Technique | Application Step | Solvent(s) | Outcome/Purpose | Reported Purity (%) | Source |

| Stirring and Washing | After ammonolysis and salification | Absolute ethyl alcohol | High purity achievement | Not specified | |

| Recrystallization | After epoxide ring opening | DMSO/acetone | Purification | 99.8-99.85 | |

| Recrystallization | Crude product purification | Acetone-toluene | Yielding free base with high purity | Not specified | |

| Recrystallization | After hydrochloride salt formation | DMSO/acetone | Purification | Not specified | |

| Recrystallization | After hydrochloride salt formation | Ethyl acetate/n-heptane | Crystallization | Not specified | google.com |

| Solvent Removal | After reaction steps | Under reduced pressure | Concentration | Not specified | |

| pH Adjustment | After solvent removal | Weak bases (Na₂CO₃, K₂CO₃) | Facilitating extraction | Not specified | |

| Extraction | After pH adjustment | Ethyl acetate/methanol/water | Phase separation | Not specified | |

| Crystallization | After extraction | Ethanol or acetonitrile | Product precipitation | Not specified | |

| Activated Carbon Treatment | Before HCl addition (in methanol/ethanol) | Methanol or ethanol | Decolorization | Not specified | google.com |

| Filtration and Drying | After precipitation/crystallization | Not specified | Isolation of solid product | Up to 99.95 | google.comgoogle.com |

| Continuous Flow Synthesis | Industrial production | Not specified | Enhanced efficiency and quality, maximized purity | Not specified | pmarketresearch.com |

| Biocatalysis | Industrial production | Not specified | Environmentally friendly synthesis | Not specified | pmarketresearch.com |

Design and Synthesis of Arotinolol Derivatives and Analogues

Research on Arotinolol extends to the design and synthesis of derivatives and analogues to explore improved therapeutic profiles and understand structure-activity relationships . Arotinolol itself is a thiazolylthiopropanolamine derivative drugfuture.comjst.go.jp. Its structure includes a thiazole ring, a thiophene (B33073) ring, and a propanolamine (B44665) chain with a tert-butyl group drugbank.comijrpc.com.

Structural Modifications for Exploring Chemical Space

Exploring chemical space around Arotinolol involves making structural modifications to its core scaffold. This can lead to the discovery of new compounds with potentially altered or enhanced pharmacological properties . Chemical space exploration in drug discovery aims to navigate the vast number of possible molecules to find those with desired properties biosolveit.dempg.de. This involves both the construction of chemical spaces and directed searching within them biosolveit.de.

Modifications can focus on different parts of the Arotinolol molecule, such as the thiazole ring, the thiophene ring, the linker, or the amino group. The synthesis of derivatives is a key area of research to explore these structural variations . Understanding how these structural changes affect activity is part of chemical structure analysis in Arotinolol research .

The concept of "SAR by Space" utilizes large make-on-demand chemical spaces to search for related compounds and analogues based on a query molecule, accelerating early drug discovery by providing access to structurally diversified scaffolds biosolveit.denih.govmdpi.com.

Methodologies for Preparing Derivative Compounds

The methodologies for preparing Arotinolol derivatives and analogues often build upon the synthetic routes used for Arotinolol itself, introducing variations in the starting materials or reaction conditions.

The synthesis of Arotinolol typically involves the reaction of an epoxide intermediate, such as 2-[2,3-epoxypropyl-4-(5-carbamoyl-2-thienyl)]thiazole, with tert-butylamine google.com. This nucleophilic ring-opening reaction forms the characteristic secondary amine linkage . Methodologies for preparing derivatives would likely involve modifying the epoxide precursor or the amine reactant.

One reported synthetic route for Arotinolol involves the reaction of 2-mercapto-4-(5'-carbamoyl-2'-thienyl)thiazole with 1-chloro-3-tert-butylaminoisopropanol drugfuture.com. Modifying either of these precursors could lead to derivatives.

Another patent describes a method starting with 2-carbamoyl-5-(2-mercapto-1,3-thiazol-4-yl)-thiophene, which undergoes S-alkylation, ammonolysis, and salification google.com. Alterations to the alkylating agent or the final salification step could yield different analogues.

General reactions that Arotinolol can undergo, such as oxidation, reduction, and substitution, are also relevant methodologies for creating derivatives . Common reagents used in the synthesis and modification of Arotinolol include tert-butylamine, thiazole derivatives, and thiophene carboxamide, with reactions typically conducted under controlled temperatures and pH levels .

The synthesis of related beta-blockers, which share structural features with Arotinolol (being aminopropanol (B1366323) derivatives), provides insights into general methodologies for preparing such compounds ijper.orgtubitak.gov.tr. These often involve epoxide ring opening reactions with amines ijper.orgtubitak.gov.tr.

While specific detailed methodologies for a wide range of Arotinolol derivatives were not extensively detailed in the search results, the general synthetic approaches to Arotinolol and the principles of chemical derivatization by modifying starting materials and reaction conditions would be applied. The exploration of chemical space around Arotinolol implies the use of combinatorial approaches and targeted synthesis based on structural modification strategies frontiersin.org.

Molecular and Cellular Mechanisms of Action

Adrenergic Receptor Interaction Profiling and Binding Kinetics

Almarl exerts its primary effects by binding to adrenergic receptors. Studies have investigated its affinity and selectivity profile across different subtypes of these receptors.

High-Affinity Binding to Beta-1, Beta-2, and Alpha-1 Adrenergic Receptors

Radioligand studies have demonstrated that arotinolol (B125393) binds with high affinity to beta-1, beta-2, and alpha-1 adrenergic receptor sites. vulcanchem.comdrugbank.com These studies indicate that this compound exhibits a higher affinity for beta-adrenergic receptors compared to alpha-1 adrenergic receptors. vulcanchem.comdrugbank.com

Elucidation of Receptor Selectivity and Antagonistic Properties

This compound functions as a non-selective antagonist at beta-adrenergic receptors and possesses weak antagonistic properties at alpha-1 adrenergic receptors. patsnap.comvulcanchem.com This dual blockade is characterized by a reported beta:alpha receptor blockade ratio of 8:1. The antagonistic action prevents the binding and activation of these receptors by endogenous catecholamines such as norepinephrine (B1679862) and epinephrine (B1671497), thereby modulating sympathetic nervous system influence on target tissues. patsnap.comcvphysiology.comfpnotebook.com Selectivity for receptor subtypes is a relative concept, and while this compound shows higher affinity for beta receptors, its effects encompass both beta and alpha-1 blockade. vulcanchem.comdrugbank.compharmacologyeducation.org

Downstream Cellular Signaling Pathway Modulation

The binding of this compound to adrenergic receptors leads to the modulation of various downstream cellular signaling pathways that are typically activated by these G protein-coupled receptors (GPCRs). fpnotebook.comwikipedia.orgmdpi.com

Influence on G-Protein Coupled Receptor Signaling

Adrenergic receptors belong to the superfamily of G protein-coupled receptors, which transduce extracellular signals into intracellular responses through the activation of heterotrimeric G proteins. fpnotebook.comwikipedia.orgnih.govbiomolther.orgnih.gov Beta-1 and beta-2 adrenergic receptors are primarily coupled to Gs proteins, which stimulate adenylyl cyclase and increase intracellular levels of cyclic AMP (cAMP). nih.govnih.gov Alpha-1 adrenergic receptors are typically coupled to Gq proteins, leading to the activation of phospholipase C and an increase in intracellular calcium concentrations. nih.gov Alpha-2 adrenergic receptors, although not the primary focus of this compound's alpha blockade which is weak and targets alpha-1, are coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels. nih.govwikipedia.org As an antagonist, this compound blocks the activation of beta-1, beta-2, and alpha-1 receptors by endogenous agonists, thereby inhibiting or reducing the downstream signaling cascades mediated by Gs and Gq proteins, respectively. patsnap.commsdmanuals.com This modulation of GPCR signaling contributes to the observed physiological effects of this compound.

Investigations into Nitric Oxide Production and Endothelial Function

Research indicates that this compound may promote vasodilation through enhanced nitric oxide (NO) production. vulcanchem.com Nitric oxide is a crucial signaling molecule produced by endothelial cells, primarily by endothelial nitric oxide synthase (eNOS), and plays a vital role in maintaining vascular homeostasis and regulating vascular tone. nih.govucla.edufrontiersin.orgmdpi.comfrontiersin.org Endothelial dysfunction is often associated with reduced NO bioavailability. ucla.edufrontiersin.org The reported enhancement of nitric oxide production by this compound suggests a potential mechanism by which it contributes to vasodilation and positively influences endothelial function, particularly in the context of managing conditions like hypertension. vulcanchem.com

Pharmacodynamic Characteristics in Preclinical Models (Mechanistic Insights)

Preclinical studies have established several key pharmacodynamic characteristics of Arotinolol. These studies indicate that the compound lacks intrinsic sympathomimetic activities and membrane-establishing properties medicinesfaq.comdrugbank.com. Arotinolol demonstrates significant vasorelaxant activity and exhibits acute bradycardiac and antihypertensive effects, characterized by a pronounced reduction in heart rate in hypertension models medicinesfaq.comdrugbank.comvulcanchem.com. Reports also suggest a delayed development of hypertension with daily administration of Arotinolol medicinesfaq.comdrugbank.com. The compound has been shown to cause dose-dependent decreases in cardiac contractility and coronary blood flow, alongside an increase in total peripheral resistance medicinesfaq.comdrugbank.comvulcanchem.com. These pharmacodynamic properties collectively contribute to Arotinolol's efficacy in cardiovascular conditions vulcanchem.com.

Arotinolol exerts its effects by binding with high affinity to beta-1, beta-2, and alpha-1 adrenergic receptor sites medicinesfaq.com. Radioligand studies have indicated that Arotinolol possesses a higher affinity for beta-receptors compared to alpha-receptors medicinesfaq.com. The proposed mechanism of action involves a reduction in cardiac output mediated by beta-blockade and an inhibition of the counter-regulatory increase in peripheral resistance, which is mediated by alpha-blockade medicinesfaq.com.

Vasorelaxant Activity Investigations

Investigations into the vasorelaxant activity of Arotinolol in preclinical models have confirmed its ability to induce relaxation of blood vessels medicinesfaq.comdrugbank.comvulcanchem.com. This characteristic is primarily attributed to its α1-blocking property medicinesfaq.comdrugbank.comvulcanchem.com. By blocking alpha-1 adrenergic receptors located on the smooth muscles of blood vessels, Arotinolol inhibits the vasoconstrictive effects typically mediated by endogenous catecholamines binding to these receptors patsnap.com. This blockade leads to vasodilation, thereby contributing to the reduction in peripheral vascular resistance and consequently, blood pressure vulcanchem.compatsnap.com. Preclinical data supports that the vasorelaxant effect is a significant component of Arotinolol's antihypertensive action vulcanchem.com.

Cellular Basis of Bradycardiac Effects

The bradycardiac effects observed with Arotinolol in preclinical models are primarily mediated through its beta-adrenergic receptor blockade medicinesfaq.com. Arotinolol binds to beta-1 adrenergic receptors, which are predominantly found in the heart patsnap.com. By blocking these receptors, Arotinolol inhibits the positive chronotropic and inotropic effects of sympathetic stimulation, which is mediated by the binding of norepinephrine and epinephrine to beta-1 receptors patsnap.com. This inhibition leads to a decrease in heart rate and reduced cardiac contractility medicinesfaq.comvulcanchem.compatsnap.com. The pronounced reduction in heart rate observed in preclinical hypertension models underscores the significant impact of Arotinolol's beta-blocking activity on cardiac function medicinesfaq.comdrugbank.comvulcanchem.com.

Summary of Preclinical Pharmacodynamic Effects

| Pharmacodynamic Effect | Primary Mechanism Involved |

| Vasorelaxation | Alpha-1 blockade |

| Bradycardia | Beta-1 blockade |

| Reduced Cardiac Contractility | Beta-1 blockade |

| Decreased Coronary Blood Flow | Dose-dependent effect |

| Increased Total Peripheral Resistance | Alpha-blocking modulation |

| Antihypertensive Activity | Combined alpha/beta blockade |

Receptor Binding Affinity (Preclinical Data)

| Receptor Type | Affinity |

| Beta-1 Adrenergic | High |

| Beta-2 Adrenergic | High |

| Alpha-1 Adrenergic | High |

| Beta-receptors (overall) | Higher affinity than alpha-receptors medicinesfaq.com |

Structure Activity Relationship Sar and Computational Chemistry Studies

Structural Determinants of Receptor Binding and Functional Selectivity

Almarl (Arotinolol) is characterized by its high affinity binding to β1-, β2-, and α1-adrenergic receptor sites drugbank.com. Studies utilizing radioligand binding have indicated that this compound exhibits a higher affinity for β-receptors compared to α1-receptors drugbank.com. Additionally, this compound functions as a β3 receptor agonist wikipedia.orgwikipedia.orgmedkoo.com. The compound's mechanism of action is understood to involve a reduction in cardiac output mediated by β-blockade, coupled with an inhibition of the counter-regulatory increase in peripheral resistance, which is mediated by α1-blockade drugbank.com.

The stereospecificity of this compound is considered important for its pharmacokinetic characteristics drugbank.com. The distribution studies have shown that this compound is mainly distributed from the plasma to the liver, followed by the lungs and heart drugbank.com. Protein binding studies indicate that this compound is highly bound to serum proteins, with the R-enantiomer showing a higher binding ratio (95.3%) compared to the S-enantiomer (84.5%) drugbank.com. This stereospecificity is thought to be related to α1-acid glycoprotein (B1211001) binding drugbank.com. The R-enantiomer is eliminated from the organism unchanged, primarily via urine, while the S-enantiomer undergoes metabolism drugbank.com.

The differential binding affinities and the mixed antagonist/agonist activity at different adrenergic receptor subtypes highlight how specific structural features of this compound contribute to its functional selectivity. While detailed structural determinants beyond stereochemistry and the presence of a thiopropanolamine with a tertiary butyl moiety pharmaffiliates.com and being an aromatic amide and a member of thiophenes invivochem.com were not extensively detailed in the search results regarding specific amino acid interactions or binding site analysis, the observed receptor binding profile is a direct consequence of its unique chemical structure.

This compound Receptor Interactions

| Receptor Interaction Type | Target Receptor(s) | Affinity/Activity | Ratio (β:α blockade) |

|---|---|---|---|

| Antagonist | β1-adrenergic receptor | High affinity | 8:1 |

| Antagonist | β2-adrenergic receptor | High affinity | |

| Antagonist | α1-adrenergic receptor | High affinity |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate a compound's biological activity with its molecular descriptors wikipedia.orgfrontiersin.orgnih.gov. These descriptors can represent various physicochemical properties, structural features, or electronic characteristics of the molecule frontiersin.org. QSAR models can be used to predict the activity of new, untested compounds and to gain insights into the structural features that are important for activity wikipedia.orgcollaborativedrug.com.

While QSAR is a widely applied approach in drug discovery and chemical engineering to establish relationships between structure and properties frontiersin.orgnih.gov, specific published QSAR studies focused solely on developing predictive models for the biological activities of this compound (Arotinolol) based on a series of its derivatives were not identified in the provided search results. However, the principles of QSAR are applicable to understanding how structural modifications to the this compound scaffold could potentially influence its binding affinity to adrenergic receptors or its functional selectivity. The development of a QSAR model for this compound would typically involve synthesizing or acquiring a set of structurally related compounds, measuring their biological activity (e.g., IC50 or Ki values for receptor binding), calculating molecular descriptors for each compound, and then using statistical or machine learning methods to build a predictive model frontiersin.orgnih.gov.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it binds to a macromolecule (receptor), such as a protein frontiersin.orgmdpi.comresearchgate.netbiotechrep.ir. This method explores the potential binding poses of the ligand within the receptor's binding site and scores them based on their estimated binding energy frontiersin.orgmdpi.comresearchgate.net. Molecular docking simulations are widely used to understand ligand-receptor interactions at an atomic level and to virtually screen large libraries of compounds to identify potential drug candidates frontiersin.orgresearchgate.netbiotechrep.irresearchgate.net.

A docking simulation involving this compound has been reported, which showed interactions, primarily through π-π stacking researchgate.net. This finding suggests that aromatic portions of the this compound molecule likely engage in favorable interactions with aromatic amino acid residues within the binding site of its target receptor(s). Such detailed insights into binding interactions provided by docking simulations can help elucidate the molecular basis of this compound's affinity for adrenergic receptors and guide the design of analogs with altered binding characteristics.

Molecular Dynamics Simulations to Understand Conformational Changes

Molecular dynamics (MD) simulation is a powerful computational technique that simulates the time-dependent behavior of a molecular system frontiersin.orgmdpi.combiotechrep.ir. Unlike static docking studies, MD simulations allow researchers to observe the dynamic movements of both the ligand and the receptor, providing insights into conformational changes, the stability of the ligand-receptor complex, and the influence of the surrounding environment (e.g., solvent and ions) frontiersin.orgmdpi.combiotechrep.ir. MD simulations can help refine binding poses predicted by docking, estimate binding free energies, and understand the flexibility of the binding site frontiersin.orgmdpi.com.

Based on the provided search results, specific published molecular dynamics simulations focused solely on this compound (Arotinolol) and its interactions with adrenergic receptors were not identified. However, MD simulations would be a valuable tool to further investigate the dynamic aspects of this compound's binding to β1, β2, α1, and β3 receptors, explore the conformational changes induced upon binding, and assess the stability of the resulting complexes over time. This could provide a more complete picture of the binding event beyond the static snapshots provided by docking.

In Silico Prediction of Biological Activities and ADMET Properties (excluding human metabolism profiles)

In silico prediction methods utilize computational models to estimate various biological activities and Absorption, Distribution, Excretion, and Toxicity (ADMET) properties of compounds based on their chemical structures researchgate.netbiotechrep.irresearchgate.netnih.govmdpi.comnih.gov. These predictions can help prioritize compounds for experimental testing, identify potential liabilities early in the discovery process, and reduce the need for extensive experimental screening researchgate.netnih.gov.

For this compound, in silico methods could be applied to predict its potential activity against a wider range of biological targets beyond adrenergic receptors, although the primary known activities are related to these receptors. Tools like PASS (Prediction of Activity Spectra for Substances) can predict various biological activities based on structural similarity to known active compounds researchgate.net.

Regarding ADMET properties (excluding human metabolism profiles as per instruction), in silico models can predict parameters relevant to a compound's fate in the body. This includes predicting absorption characteristics (e.g., intestinal absorption), distribution properties (e.g., blood-brain barrier penetration, plasma protein binding), and excretion pathways (excluding metabolism details) researchgate.netnih.gov. Toxicity prediction models can estimate the likelihood of various toxic effects researchgate.netnih.gov. For instance, QikProp is a tool used for predicting physicochemical and ADME properties researchgate.net. ADME evaluation, excluding metabolism, is also used in initial screening of compounds nih.gov.

While these in silico prediction methods are broadly applicable to drug-like molecules such as this compound, specific published studies detailing comprehensive in silico predictions of biological activities or ADMET properties focused solely on this compound were not found in the provided search results. However, applying these techniques to this compound could provide valuable theoretical insights into its potential off-target activities, its distribution within the body, its excretion routes, and potential toxicities, complementing the experimentally determined properties.

Analytical Methodologies and Characterization

Chromatographic Separation Techniques for Purity and Quantification

Chromatographic methods are fundamental for separating Almarl from impurities and for quantifying its presence in various matrices. These techniques exploit differences in how components of a mixture interact with a stationary phase and a mobile phase, allowing for their separation and subsequent detection.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of this compound (Arotinolol). It is particularly valuable for assessing the purity of the compound and for its quantification in different samples. HPLC methods have been developed and applied for the determination of Arotinolol (B125393), sometimes in combination with other drugs, in biological fluids such as rat plasma hodoodo.commedkoo.com. The application of HPLC coupled with tandem mass spectrometry (LC-MS/MS) allows for highly sensitive and selective detection and quantification symapmedical.comhoelzel-biotech.com. For instance, an LC-MS/MS method has been established for monitoring antihypertensive medication adherence, which includes Arotinolol hydrochloride tablets symapmedical.com. Chiral liquid chromatography coupled with tandem mass spectrometry has also been employed for the enantiomeric analysis of beta-blockers, including Arotinolol, highlighting its utility in separating and quantifying different stereoisomers hoelzel-biotech.com. Reversed-phase chromatography is commonly used in these HPLC-based methods, employing columns such as Agilent Eclipse XDB-C18 with specific dimensions and particle sizes symapmedical.com. Mobile phases typically involve mixtures of water and organic solvents, often with the addition of a modifier like formic acid to improve peak shape and ionization efficiency for MS detection symapmedical.com.

Gas Chromatography (GC) for Volatile Byproducts or Derivatives

While High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is frequently the preferred method for analyzing Arotinolol due to its relatively low volatility and potential for thermal degradation, Gas Chromatography (GC) can be applicable for the analysis of more volatile byproducts or derivatives that may be present wiley.com. Although specific applications of GC for this compound were not extensively detailed in the search results, GC-MS is a standard technique for the separation and identification of volatile and semi-volatile organic compounds. Predicted GC-MS spectra for Arotinolol are available, suggesting its potential applicability for certain analytical tasks, possibly after derivatization to increase volatility drugbank.com. GC-MS fingerprinting can also be used for identification and differentiation purposes based on the pattern of volatile compounds researchgate.net.

Spectroscopic Characterization and Structural Elucidation Methods

Spectroscopic techniques provide invaluable information about the structure, functional groups, and molecular weight of this compound. These methods analyze how the compound interacts with electromagnetic radiation or other energy sources.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight of this compound (Arotinolol) and gaining insights into its structure through fragmentation analysis. When coupled with liquid chromatography (LC-MS or LC-MS/MS), it offers high sensitivity and selectivity for the detection and quantification of the compound in complex matrices hodoodo.commedkoo.comsymapmedical.comhoelzel-biotech.com. LC-MS/MS methods are used for the determination of Arotinolol in biological samples hodoodo.commedkoo.com. The fragmentation patterns observed in MS/MS provide characteristic ions that help confirm the identity of the compound and can be used for structural elucidation. Predicted MS/MS spectra for Arotinolol are available, showing characteristic fragments under different collision energies drugbank.com. The exact mass of Arotinolol hydrochloride is reported as 407.056 Da, with a molecular weight of 408.0021 g/mol invivochem.com. For Arotinolol free base, the exact mass is 371.08 and the molecular weight is 371.532 g/mol hodoodo.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in the this compound molecule by analyzing the vibrations of its chemical bonds when exposed to infrared radiation researchgate.netdokumen.pubpageplace.de. The resulting spectrum provides a unique fingerprint that can be used for identification and to assess the presence of specific moieties within the molecule. UV-Visible (UV-Vis) spectroscopy, on the other hand, measures the absorption of ultraviolet and visible light by the compound dokumen.pubpageplace.debpk.go.idtpu.ru. This technique is useful for detecting the presence of chromophores (groups that absorb UV or visible light) within the molecule and can be used for quantitative analysis if the compound has a suitable molar absorptivity at a specific wavelength. UV spectra obtained from a diode-array detector after chromatographic separation can aid in the identification of compounds researchgate.net. Furthermore, Terahertz Time-Domain Spectroscopy (THz-TDS), a related spectroscopic technique, has been shown to be effective in distinguishing this compound tablets from other medications based on their unique absorption spectra in the terahertz range, highlighting its potential in quality control and preventing medication mix-ups researchgate.netresearchgate.netresearchgate.netresearchgate.net.

Electrochemical and Other Physical-Chemical Characterization Techniques

Physical and chemical properties of this compound have been investigated, including its molecular weight and melting point. This compound hydrochloride has a molecular weight of 407.99 g/mol and melts at 234-235.5°C (decomposition). dokumen.pub The free base form of Arotinolol has a molecular weight of 371.53 g/mol . hodoodo.com

While specific details on the electrochemical characterization of this compound were not extensively found in the search results, electrochemical methods are broadly utilized in the analysis of pharmaceutical compounds to study their redox behavior, which can be relevant for understanding stability and developing analytical methods jst.go.jp.

Other physical-chemical characterization techniques applicable to compounds like this compound include those used to determine properties such as solubility, partition coefficient (LogP), and spectroscopic characteristics. PubChem lists computed properties for this compound (CID 198229), including a molecular weight of 404.9 g/mol and an XLogP3 of 0.5. nih.gov Techniques like Terahertz Time-Domain Spectroscopy (THz-TDS) have been explored for the non-destructive evaluation and discrimination of pharmaceutical tablets, including those named this compound, based on differences in their THz absorption spectra. researchgate.netresearchgate.netresearchgate.net This suggests that THz absorption characteristics can serve as a physical-chemical identifier for this compound in solid dosage forms.

Method Development and Validation for Research and Quality Control

Method development and validation are critical steps in ensuring the reliability and accuracy of analytical procedures for this compound in research and quality control settings. These processes establish that an analytical method is suitable for its intended purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods have been developed and validated for the detection and quantification of antihypertensive drugs, including Arotinolol (this compound), in biological samples such as human urine. symapmedical.com A developed LC-MS/MS method demonstrated good accuracy and both intraday and interday precision for the analysis of various antihypertensive drugs, including Arotinolol. symapmedical.com This validated method was successfully applied to monitor drug compliance in clinical trials. symapmedical.com

Method validation typically involves assessing parameters such as accuracy, precision (intraday and interday), linearity, sensitivity (limit of detection and limit of quantification), specificity, and robustness. symapmedical.comsemanticscholar.org For instance, the linear range of an analytical method is often determined by linear regression using a weighted least squares method for the standard curve of the drug. symapmedical.com Accuracy and precision can be evaluated by analyzing control samples at different concentration levels within the linear range. symapmedical.com

Research findings highlight the importance of validated analytical methods for monitoring drug levels in biological matrices to support pharmacokinetic studies and assess patient compliance in clinical research. symapmedical.com Furthermore, validated methods are essential for quality control to ensure the identity, purity, and strength of this compound raw material and finished pharmaceutical products. pharmaffiliates.com

Data from a study utilizing an LC-MS/MS method for detecting antihypertensive drugs, including Arotinolol, in human urine is partially available and demonstrates the application of validated methods in research. symapmedical.com

| Analytical Parameter | Finding/Observation (LC-MS/MS for Arotinolol in Urine) | Source |

| Accuracy | Good accuracy demonstrated | symapmedical.com |

| Intraday Precision | Good precision demonstrated | symapmedical.com |

| Interday Precision | Good precision demonstrated | symapmedical.com |

| Linear Range | Obtained by linear regression using weighted least squares method | symapmedical.com |

Note: Specific numerical data for accuracy, precision, and linear range for Arotinolol from the cited source were not available in a format suitable for direct extraction into a table.

Method validation according to established guidelines, such as those involving the evaluation of methodology quality using scales like the Jadad scale in the context of clinical trial data analysis, underscores the rigorous approach required for reliable research findings involving this compound. semanticscholar.org

Environmental Chemistry and Fate

Abiotic Transformation Pathways in Aquatic and Terrestrial Systems

Abiotic transformation refers to the non-biological degradation of a compound in the environment, driven by factors such as hydrolysis, photolysis, and oxidation. These processes can occur in both aquatic and terrestrial systems, influencing the persistence and form of the chemical.

Based on the conducted search, specific detailed research findings or data tables concerning the abiotic transformation pathways of Almarl (Arotinolol) in aquatic and terrestrial systems were not found. General principles of abiotic transformation, such as hydrolysis and photolysis, are well-established for organic compounds, but compound-specific data for this compound were not available in the retrieved results.

Hydrolysis as a Function of pH and Temperature

Hydrolysis is a significant abiotic degradation pathway for many organic compounds in aquatic and terrestrial environments, involving the reaction with water molecules. The rate of hydrolysis is often influenced by pH and temperature. Different chemical structures exhibit varying susceptibility to hydrolysis under different pH conditions (acidic, neutral, alkaline) and temperatures. jrfglobal.comnih.govresearchgate.net Standard testing guidelines exist to determine hydrolysis rates as a function of pH and temperature. jrfglobal.compharmaron.com

However, specific data or detailed research findings on the hydrolysis of this compound (Arotinolol) as a function of pH and temperature were not found in the conducted search.

Photolytic Degradation Mechanisms and Products

Photolytic degradation is the breakdown of a chemical substance by light, particularly ultraviolet (UV) and visible light. This process is crucial in surface waters and on surfaces exposed to sunlight. Photolysis can lead to the formation of various transformation products, which may have different environmental behaviors and toxicities than the parent compound. pharmaguideline.comrsc.orgajpaonline.comnih.govresearchgate.net The extent and pathways of photolytic degradation depend on the chemical structure of the compound and the light intensity and wavelength. Standard methods are used to assess the phototransformation of chemicals in water and soil. pharmaron.com

Specific information regarding the photolytic degradation mechanisms and products of this compound (Arotinolol) was not found in the conducted search.

Biotransformation and Biodegradation in Environmental Compartments

Biotransformation and biodegradation involve the alteration or breakdown of chemical compounds by living organisms, primarily microorganisms (bacteria, fungi) in soil, water, and sediment. These processes can lead to the partial or complete mineralization of the compound into simpler substances like carbon dioxide, water, and biomass.

Specific detailed research findings or data tables concerning the biotransformation and biodegradation of this compound (Arotinolol) in environmental compartments were not found in the conducted search. General principles and methodologies for studying biodegradation in soil and aquatic sediment systems are available in the literature. pharmaron.comoecd.orgfao.orgnih.govnih.govibacon.comaimspress.commdpi.comresearchgate.netfrontiersin.orgnih.gov

Aerobic and Anaerobic Transformation in Soil

Microbial transformation of organic compounds in soil can occur under both aerobic (in the presence of oxygen) and anaerobic (in the absence of oxygen) conditions. The presence or absence of oxygen significantly influences the types of microorganisms and the biochemical pathways involved in degradation. oecd.orgfao.orgnih.govibacon.comaimspress.comuky.edu Studies evaluating aerobic and anaerobic transformation in soil are standard procedures in environmental fate assessments. oecd.orgfao.orgibacon.com

Specific data on the aerobic and anaerobic transformation of this compound (Arotinolol) in soil were not found in the conducted search.

Degradation in Aquatic Sediment Systems

Aquatic sediment systems are active zones for the biodegradation of organic contaminants. Microorganisms in sediments, under varying redox conditions, can transform and degrade compounds that settle from the water column or are introduced directly. frontiersin.orgnih.govrjonco.comresearchgate.net Degradation processes in sediments contribute to the removal of compounds from the aquatic environment. Standard test guidelines are available for assessing aerobic and anaerobic transformation in aquatic sediment systems. pharmaron.com

Specific information regarding the degradation of this compound (Arotinolol) in aquatic sediment systems was not found in the conducted search.

Sorption Behavior: Adsorption and Desorption in Soils and Sediments

Sorption, encompassing adsorption and desorption, describes the process by which a chemical compound partitions between the solid phase (soil or sediment particles) and the aqueous phase (water). Adsorption is the uptake of the compound onto the solid surface, while desorption is its release back into the water. Sorption behavior significantly influences the mobility, bioavailability, and degradation rates of a compound in the environment. nih.govaimspress.comecetoc.orgmdpi.comepa.govcsic.esjaas.ac.cn Factors affecting sorption include the properties of the chemical (e.g., hydrophobicity), the characteristics of the soil or sediment (e.g., organic carbon content, clay content, pH), and environmental conditions. aimspress.comresearchgate.netecetoc.orgmdpi.comepa.govcsic.esjaas.ac.cn Adsorption and desorption are often quantified using distribution coefficients (Kd) or organic carbon-normalized coefficients (Koc). ecetoc.orgepa.gov

Specific data or detailed research findings on the sorption behavior (adsorption and desorption) of this compound (Arotinolol) in soils and sediments were not found in the conducted search.

Advanced Research Directions and Theoretical Perspectives

Exploration of Novel Synthetic Strategies, Including Green Chemistry Principles

The synthesis of arotinolol (B125393) involves chemical processes that are subject to ongoing optimization and the exploration of more sustainable methodologies. Recent trends in pharmaceutical manufacturing, including for compounds like arotinolol hydrochloride, increasingly emphasize the adoption of green chemistry principles to minimize environmental impact.

One area of exploration involves the use of biocatalysts in the synthesis of arotinolol hydrochloride. This approach offers a potentially more environmentally friendly alternative compared to traditional chemical processes. Biocatalytic methods often operate under milder reaction conditions, such as lower temperatures and pressures, and can lead to the production of fewer undesirable by-products. The integration of such sustainable practices in the synthesis of pharmaceutical compounds aligns with the broader goals of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. While specific detailed novel synthetic routes for arotinolol using advanced green chemistry techniques are not extensively detailed in the immediately available literature, the general push towards greener pharmaceutical synthesis suggests this is an active or emerging area of investigation for established compounds like arotinolol.

Interdisciplinary Approaches in Chemical Biology and Materials Science

Research into arotinolol extends into interdisciplinary realms, particularly at the interface of chemical biology and materials science. While arotinolol's primary interactions are with biological targets (adrenergic receptors), its chemical properties may lend themselves to applications or studies in materials science contexts or in broader chemical biology investigations beyond its therapeutic use.

Arotinolol is mentioned as having applications across various fields, including medicinal chemistry and materials science, among others. Although specific examples of arotinolol's direct application in materials science are not widely reported in the provided sources, the inclusion of materials science as a relevant field suggests potential areas of exploration. This could hypothetically involve the incorporation of arotinolol or its derivatives into biomaterials, drug delivery systems, or other functional materials where its chemical structure or properties could offer advantages. The interdisciplinary nature of chemical biology and materials science allows for the investigation of how molecules like arotinolol interact with biological systems or are integrated into novel materials for various applications. Research in these areas often involves understanding molecular interactions at interfaces and designing materials with specific biological or chemical functionalities.

Theoretical Studies on Structure-Function Relationships Beyond Adrenergic Systems

While arotinolol is well-characterized for its activity on alpha and beta-adrenergic receptors, theoretical studies are exploring its interactions with other biological targets and the structure-function relationships that govern these interactions.

Emerging research suggests that beta-blockers, including potentially arotinolol, may have roles beyond the cardiovascular system. For instance, there is research exploring the potential involvement of beta-blockers in oncology, specifically their ability to inhibit tumor progression and metastasis by mitigating the effects of stress hormones on cancer cells. Studies have investigated the potential of arotinolol to enhance the efficacy of chemotherapy in breast cancer patients through this mechanism.

Furthermore, arotinolol has shown potency in inhibiting the binding of a radioligand to 5HT1B-serotonergic receptor sites. This indicates an interaction with serotonergic systems, suggesting a broader pharmacological profile than solely adrenergic blockade. Theoretical studies in this area would likely involve computational modeling and analysis to understand how the chemical structure of arotinolol allows it to interact with 5HT1B receptors and to elucidate the specific structural features responsible for this activity. Understanding these non-adrenergic interactions through theoretical approaches can open avenues for exploring new therapeutic potentials or understanding off-target effects.

Methodological Advancements in Computational Chemical Analysis

Computational chemistry plays an increasingly vital role in understanding the properties, behavior, and interactions of chemical compounds like arotinolol. Methodological advancements in this field contribute to a deeper theoretical understanding and can aid in the design of new experiments or modifications of the compound.

Computational methods are used to study molecular structure, predict physicochemical properties, and analyze molecular interactions. For arotinolol, computational techniques can be applied to analyze its conformation, electronic structure, and binding interactions with various receptors, including but not limited to adrenergic receptors. The enantiomeric analysis of beta-blockers, including arotinolol, using techniques like chiral liquid chromatography coupled with tandem mass spectrometry, is complemented by computational approaches that can help predict separation behavior or analyze spectroscopic data.

Theoretical calculations, such as those based on quantum mechanics or molecular mechanics, can provide insights into reaction mechanisms relevant to arotinolol's synthesis or degradation, as well as predict its behavior in different biological or chemical environments. Advancements in computational algorithms and increased computing power allow for more accurate and complex simulations, providing detailed theoretical data that can complement or guide experimental research on arotinolol.

Future Prospects in Fundamental Chemical Research

The future prospects for fundamental chemical research involving arotinolol lie in leveraging its known structure and activity to explore new chemical space, develop improved synthetic methodologies, and understand its interactions with a wider range of biological targets and chemical systems.

The pharmaceutical market landscape, influenced by factors such as demographic shifts and technological advancements, presents opportunities for innovation related to compounds like arotinolol hydrochloride. Ongoing research aims to further clarify the benefits of arotinolol, particularly in patient populations who may not respond optimally to existing treatments. This could involve fundamental chemical research into designing derivatives of arotinolol with modified properties or exploring novel formulations.

The potential roles of arotinolol in areas like oncology highlight the ongoing discovery of new biological activities for existing compounds, driven by fundamental research into disease mechanisms and molecular interactions. Future chemical research could focus on synthesizing libraries of arotinolol analogs to systematically explore structure-activity relationships for these emerging indications. Furthermore, the drive towards sustainable chemistry will likely spur continued research into developing highly efficient and environmentally benign synthetic routes for arotinolol and similar compounds.

Q & A

Q. What ethical frameworks guide participant recruitment in this compound’s human trials?

- Methodological Answer : Follow ICMJE guidelines for informed consent, ensuring participants understand risks/benefits. Stratify recruitment by demographic factors (age, comorbidities) to ensure diversity. Establish Data Safety Monitoring Boards (DSMBs) for interim reviews. Archive consent forms and IRB approvals for audit compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.